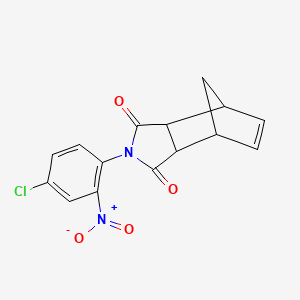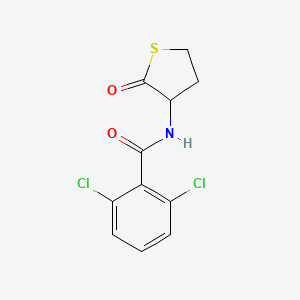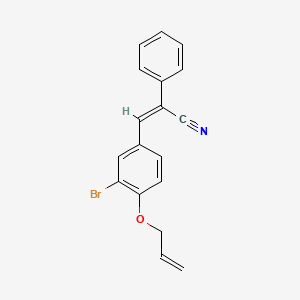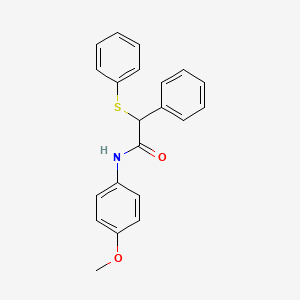![molecular formula C16H18N4O5S B4940449 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione](/img/structure/B4940449.png)
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione is a complex organic compound with a unique structure that combines multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the sulfanylidene group: This step often involves the reaction of the purine core with sulfur-containing reagents such as thiourea or thiocyanates.
Attachment of the hydroxyphenoxypropyl group: This is usually done through nucleophilic substitution reactions, where the hydroxyphenoxypropyl moiety is introduced using appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the purine core or the sulfanylidene group.
Substitution: The hydroxyphenoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the hydroxyphenoxypropyl moiety.
Aplicaciones Científicas De Investigación
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and functional groups.
Material Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Mecanismo De Acción
The mechanism of action of 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(2-phenylethylamino)-3,7-dihydro-1H-purine-2,6-dione
- 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-8-[(3-methoxypropyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione apart is its sulfanylidene group, which imparts unique chemical reactivity and potential biological activity
Propiedades
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-sulfanylidene-9H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O5S/c1-19-13-12(14(22)18-15(19)23)20(16(26)17-13)7-9(21)8-25-11-5-3-10(24-2)4-6-11/h3-6,9,21H,7-8H2,1-2H3,(H,17,26)(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRMOOZJPBIJXCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=S)N2)CC(COC3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B4940366.png)

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B4940377.png)

![3-[(4-methyl-1,1-dioxido-2,3-dihydro-3-thienyl)thio]-1H-1,2,4-triazole hydrobromide](/img/structure/B4940399.png)
![4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride](/img/structure/B4940402.png)
![2-chloro-N-[4-(4-chlorophenoxy)phenyl]-5-iodobenzamide](/img/structure/B4940410.png)
![5-{2-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4940425.png)

![2-{4-bromo-2-[(ethylamino)methyl]phenoxy}acetamide](/img/structure/B4940435.png)

![2-(4-methoxyphenyl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B4940469.png)
![6-methyl-4-[4-(morpholin-4-ylsulfonyl)benzyl]pyridazin-3(2H)-one](/img/structure/B4940477.png)
![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)
